N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
Overview
Description
N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the indole nucleus: This can be achieved through Fischer indolisation, where aryl hydrazines react with ketones under acidic conditions.
Coupling reactions: The chlorinated intermediates are then coupled using appropriate coupling agents to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce production costs.
Chemical Reactions Analysis
N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the polymerization of tubulin, thereby arresting cell division and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-fluoroindole derivatives: Known for their antiviral and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-14-5-7-18-13(9-14)10-15(25-18)11-24-21(26)20-8-6-16(28-20)12-27-19-4-2-1-3-17(19)23/h1-10,25H,11-12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXFZRHMCXOVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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